Cas no 116371-66-5 (Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro-)

Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro-, is a modified nucleoside diphosphate derivative characterized by the substitution of two fluorine atoms at the 2'-position of the ribose ring. This structural modification enhances its metabolic stability and resistance to enzymatic degradation, making it valuable in biochemical and pharmaceutical research. The compound serves as a key intermediate in the synthesis of nucleotide analogs, particularly in the development of antiviral and anticancer therapeutics. Its unique difluoro substitution imparts improved binding affinity and selectivity for target enzymes, such as polymerases, while maintaining compatibility with cellular metabolic pathways. This makes it a useful tool for studying nucleic acid metabolism and designing novel therapeutic agents.
Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- structure
116371-66-5 structure
Product Name:Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro-
CAS No:116371-66-5
MF:C9H13F2N3O10P2
MW:423.157951116562
CID:1205695
PubChem ID:6420157
Update Time:2025-10-31

Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- Chemical and Physical Properties

Names and Identifiers

    • Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro-
    • DTXSID401344657
    • [(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
    • 6FIZ684IIK
    • SCHEMBL369565
    • Gemcitabine 5'-diphosphate
    • Q27264822
    • 2'-deoxy-2',2'-difluorocytidine 5'-(trihydrogen diphosphate)
    • FRQISCZGNNXEMD-QPPQHZFASA-N
    • GEMCITABINE DIPHOSPHATE
    • UNII-6FIZ684IIK
    • DFDCDP
    • GCQ
    • 116371-66-5
    • 2'-deoxy-2',2'-difluorocytidine 5'-diphosphate
    • Inchi: 1S/C9H13F2N3O10P2/c10-9(11)6(15)4(3-22-26(20,21)24-25(17,18)19)23-7(9)14-2-1-5(12)13-8(14)16/h1-2,4,6-7,15H,3H2,(H,20,21)(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1
    • InChI Key: FRQISCZGNNXEMD-QPPQHZFASA-N
    • SMILES: P(=O)(O)(OP(=O)(O)O)OC[C@@H]1[C@H](C([C@H](N2C(N=C(C=C2)N)=O)O1)(F)F)O

Computed Properties

  • Exact Mass: 423.00449
  • Monoisotopic Mass: 423.00442394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 739
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4.1
  • Topological Polar Surface Area: 201Ų

Experimental Properties

  • PSA: 201.44

Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- Pricemore >>

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Additional information on Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro-

Recent Advances in the Study of Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- (CAS: 116371-66-5)

The compound Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- (CAS: 116371-66-5) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This molecule, a fluorinated analog of cytidine, is being explored for its role in antiviral and anticancer therapies. Recent studies have focused on its mechanism of action, pharmacokinetics, and potential clinical applications, making it a promising candidate for further development.

One of the key areas of research has been the investigation of its antiviral properties. Studies have demonstrated that this compound can effectively inhibit the replication of certain RNA viruses by interfering with viral RNA synthesis. The incorporation of the fluorinated cytidine analog into viral RNA leads to chain termination, thereby halting viral replication. This mechanism has been particularly effective against viruses such as hepatitis C and respiratory syncytial virus, highlighting its broad-spectrum antiviral potential.

In addition to its antiviral activity, recent research has explored its anticancer properties. The compound has shown efficacy in inhibiting the growth of various cancer cell lines, particularly those resistant to conventional chemotherapy. The fluorinated modifications enhance its stability and bioavailability, allowing for prolonged activity within the cellular environment. Preliminary in vivo studies have also indicated a favorable toxicity profile, suggesting its potential as a safer alternative to existing chemotherapeutic agents.

Pharmacokinetic studies have further elucidated the compound's behavior in biological systems. The fluorinated modifications improve its metabolic stability, reducing the rate of degradation and prolonging its half-life. This has significant implications for dosing regimens and therapeutic efficacy. Additionally, advanced formulation strategies, such as nanoparticle-based delivery systems, are being explored to enhance its targeting and reduce off-target effects.

Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as drug resistance, potential side effects, and the need for optimized delivery systems must be addressed. Ongoing research is focused on overcoming these hurdles through structural modifications and combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development and eventual approval for clinical use.

In conclusion, Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- (CAS: 116371-66-5) represents a versatile and promising molecule in the realm of antiviral and anticancer therapeutics. Its unique chemical properties and demonstrated efficacy in preclinical studies underscore its potential to address unmet medical needs. Continued research and development efforts will be crucial in realizing its full therapeutic potential and bringing it to the forefront of modern medicine.

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